molecular formula C13H12N4O B1461192 1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1082528-60-6

1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1461192
CAS No.: 1082528-60-6
M. Wt: 240.26 g/mol
InChI Key: DCPWMBJRLAZHLI-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one ( 895020-80-1) is a high-purity chemical compound offering significant value in medicinal chemistry and oncology research. This compound belongs to the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is widely recognized as a bioisostere of the purine ring of ATP, allowing it to effectively target the kinase domain of various enzymes . Researchers primarily utilize this core structure in the design and synthesis of novel kinase inhibitors . Kinases are crucial enzymes in cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. The pyrazolo[3,4-d]pyrimidine moiety serves as an excellent hinge-binding group in kinase ATP-binding sites, facilitating the development of potent therapeutic agents . Specifically, derivatives based on this scaffold have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), an appealing target for selective cancer treatment . Furthermore, structural analogs have been developed as potent pan-RAF inhibitors targeting the DFG-out conformation, which is important for suppressing the MAPK pathway in cancers like melanoma and colon cancer . The compound's mechanism of action is rooted in its ability to compete with ATP for binding at the catalytic site of target kinases. This interaction can halt cell cycle progression and induce apoptosis in cancer cell lines . The 2,3-dimethylphenyl substituent at the 1-position is a typical modification that can influence the compound's selectivity and binding affinity by interacting with hydrophobic regions in the kinase's active site . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this compound as a key intermediate or precursor in hit-to-lead optimization campaigns to develop new oncological therapeutics.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8-4-3-5-11(9(8)2)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPWMBJRLAZHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)NC=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation and Cyclization Approach

  • The core pyrazolo[3,4-d]pyrimidin-4-one structure is commonly synthesized by condensation of hydrazine derivatives with 4,6-dichloropyrimidine-5-carbaldehyde or related pyrimidine precursors.
  • Hydrazine monohydrate reacts with the aldehyde to form the pyrazole ring fused to the pyrimidine.
  • The 2,3-dimethylphenyl substituent is introduced either by nucleophilic substitution on the pyrimidine ring or by using appropriately substituted hydrazine or phenyl precursors.

This approach was exemplified in related compounds where 4,6-dichloropyrimidine derivatives underwent cycloaddition with hydrazine, followed by nucleophilic substitution and methylation steps to yield pyrazolo[3,4-d]pyrimidine analogs.

Nucleophilic Aromatic Substitution and Alkylation

  • After formation of the fused ring system, substitutions at the nitrogen or carbon atoms are achieved through alkylation or arylation.
  • For example, methylation of the N1 position using iodomethane in the presence of sodium hydride has been reported to enhance biological activity in related compounds.
  • Phenyl isothiocyanates or phenyl isocyanates are used to introduce urea or thiourea functionalities in analog synthesis, which can be adapted for the 2,3-dimethylphenyl substituent introduction.

Eco-Friendly Microwave-Assisted Synthesis

  • An eco-friendly protocol using microwave irradiation has been developed for related pyrazolo-fused heterocycles, providing operational simplicity, cleaner reactions, and easier work-up compared to traditional methods.
  • This method involves microwave-assisted cyclization and condensation reactions, increasing yields and reducing reaction times.
  • Although this exact method is reported for pyrazolo[4,3-e]triazin-5(6H)-one derivatives, its principles can be adapted for pyrazolo[3,4-d]pyrimidin-4-one synthesis, including the 1-(2,3-dimethylphenyl) substituted variant.

Representative Synthetic Scheme (Generalized)

Step Reaction Type Reagents/Conditions Outcome
1 Pyrimidine precursor preparation Starting from 2,4,6-trichloropyridine or analogs Formation of chloropyrimidine intermediate
2 Cycloaddition Hydrazine monohydrate + pyrimidine aldehyde Formation of pyrazolo[3,4-d]pyrimidine core
3 Nucleophilic substitution 2,3-dimethylphenyl hydrazine or amine derivative Introduction of 2,3-dimethylphenyl substituent
4 Alkylation/Methylation Iodomethane/NaH or similar reagents N1-methylation or other alkyl substitutions
5 Purification Chromatography or recrystallization Isolation of pure target compound

Research Findings on Preparation and Activity Correlation

  • Studies have shown that modifications at the N1 position of the pyrazolo[3,4-d]pyrimidine core influence biological activity significantly. For instance, N1-methylation enhances inhibitory activity against kinases such as BRAF V600E.
  • The electronic and steric properties of the 2,3-dimethylphenyl substituent affect the compound’s binding affinity and pharmacological profile.
  • Synthetic analogs prepared via the described methods exhibit promising enzyme inhibition and anticancer activities, validating the synthetic strategies.

Comparative Table of Preparation Methods

Method Key Features Advantages Limitations References
Traditional Condensation & Cyclization Multi-step, uses hydrazine and pyrimidine aldehydes Well-established, versatile Longer reaction times, multiple steps
Nucleophilic Aromatic Substitution & Alkylation Introduces substituents post-cyclization Enables structural diversity Requires careful control of conditions
Microwave-Assisted Eco-Friendly Synthesis Rapid, cleaner, environmentally friendly Shorter reaction times, higher yield Limited to microwave-compatible substrates

Chemical Reactions Analysis

1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential as a kinase inhibitor, which is important in the regulation of various cellular processes.

    Medicine: Due to its kinase inhibitory activity, it has potential therapeutic applications in cancer treatment.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:

Biological Activity

1-(2,3-Dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C13H13N5O
  • CAS Number : 1105189-56-7

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer activity. In particular, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. For instance:

  • Mechanism of Action : These compounds may act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

Studies have demonstrated that pyrazolo compounds possess antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens:

  • Antibacterial and Antifungal Effects : Similar compounds have shown effectiveness against a range of bacteria and fungi . The mechanism often involves disruption of cellular processes in microbial cells.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biological pathways:

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition : Compounds in this class have been identified as potent inhibitors of DHODH, which is involved in pyrimidine metabolism. This inhibition can lead to reduced viral replication and has implications for treating viral infections .

Study 1: Anticancer Efficacy

In a study published in Molecules, a series of phenylpyrazolo[3,4-d]pyrimidine derivatives were tested for their anticancer effects. One derivative showed an IC50 value of 0.3 µM against EGFR, indicating high potency. The study highlighted the compound's ability to induce apoptosis and inhibit cell migration in MCF-7 breast cancer cells .

Study 2: Antimicrobial Screening

Another study assessed the antimicrobial activity of various pyrazolo derivatives against common pathogens. The results indicated that several compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayIC50/EffectivenessReference
AnticancerEGFR/VEGFR0.3 µM
AntimicrobialBacterial/Fungal PathogensMIC: 10–50 µg/mL
Enzyme InhibitionDHODHPotent inhibitor

Q & A

What are the most reliable synthetic routes for 1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction conditions be optimized for high yields?

Basic Research Focus
The compound is synthesized via cyclization reactions using substituted pyrazole precursors. A validated method involves heating 5-aminopyrazole-4-carboxylates with formamide at elevated temperatures (70–100°C) for 48–72 hours under reflux, achieving yields >85% . Optimization includes microwave-assisted synthesis to reduce reaction time (e.g., 2–4 hours) and ultrasonic-assisted cycloaddition for regioselective product formation . Key parameters:

  • Solvent choice : Dimethylformamide (DMF) or isopropyl alcohol for stability.
  • Catalysts : Triethylamine or NaHCO₃ for pH control.
  • Purity : Column chromatography (silica gel, ethyl acetate/hexane eluent) for isolation .

How can researchers resolve contradictions in reported solubility data for pyrazolo[3,4-d]pyrimidin-4-one derivatives?

Advanced Research Focus
Discrepancies in solubility (e.g., aqueous vs. organic solvents) arise from structural variations (e.g., substituents at N1/C6). Methodological recommendations:

  • Experimental validation : Use shake-flask method with HPLC quantification (C18 column, UV detection at 254 nm) .
  • Computational modeling : Apply Hansen solubility parameters (HSPiP software) to predict solvent compatibility based on substituent polarity .
  • Case study : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show reduced aqueous solubility (logP ~2.5) compared to methoxy-substituted analogs (logP ~1.8) .

What strategies are effective for characterizing the regiochemistry of N-substituted pyrazolo[3,4-d]pyrimidin-4-one derivatives?

Basic Research Focus
Regiochemical assignment is critical for biological activity. Use:

  • NMR spectroscopy :
    • ¹H NMR : Pyrazole C5-H appears as a singlet (δ 8.2–8.5 ppm).
    • ¹³C NMR : Carbonyl (C4=O) resonates at δ 160–165 ppm .
  • X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., N1 vs. N2 alkylation) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ = 261.12 for C₁₁H₁₀ClN₄O) .

How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s potential as a PDE9 inhibitor?

Advanced Research Focus
PDE9 inhibition correlates with cognitive enhancement. SAR protocols:

  • Core modifications : Introduce methyl groups at C2/C3 (2,3-dimethylphenyl) to enhance binding affinity (IC₅₀ < 50 nM) .
  • Substituent screening : Test thioether (e.g., HS38) or hydroxyethyl (HS43) groups at C6 for improved blood-brain barrier permeability .
  • In vitro assays :
    • Enzyme inhibition : Fluorescent polarization assay with recombinant PDE9 .
    • Cellular models : Hippocampal LTP (long-term potentiation) in rodent slices to assess synaptic plasticity .

What experimental approaches are recommended to address conflicting reports on the compound’s anticancer activity?

Advanced Research Focus
Contradictory results (e.g., IC₅₀ variability across cancer lines) require:

  • Standardized assays : Use MTT/WST-1 protocols on authenticated cell lines (e.g., NCI-60 panel) with 72-hour exposure .
  • Mechanistic studies :
    • Kinase profiling : Screen against CDK2/EGFR using competitive binding assays (Caliper LabChip) .
    • Apoptosis markers : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
  • In vivo validation : Xenograft models (e.g., HCT-116 colorectal cancer) with pharmacokinetic monitoring (plasma t₁/₂ ≥ 4 hours) .

How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?

Advanced Research Focus
Degradation issues (e.g., hydrolysis at C4=O):

  • Prodrug design : Acetylate the 4-oxo group to enhance metabolic stability .
  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to improve solubility and half-life .
  • Analytical QC : Stability-indicating HPLC methods (e.g., 0.1% TFA in mobile phase) to monitor degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.